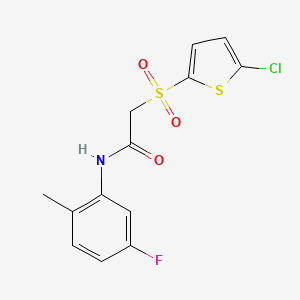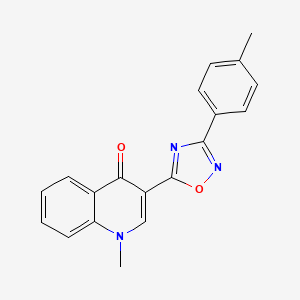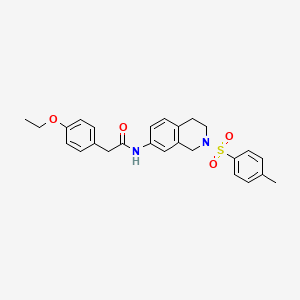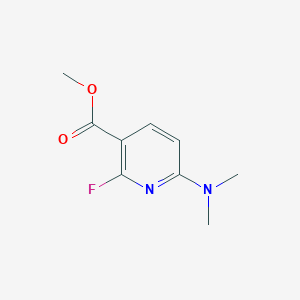![molecular formula C17H17N5O4S B2827468 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034614-49-6](/img/structure/B2827468.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzyme Inhibition and Cancer Research
A significant area of research involving sulfonamide derivatives, such as N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, is their inhibitory activity against various enzymes, including carbonic anhydrases (CAs). CAs are critical for many physiological processes, and their inhibition has been explored for therapeutic applications, including the treatment of cancer. Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines, along with their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). They discovered that while the tumor selectivity of these compounds was less than reference compounds like 5-Fluorouracil and Melphalan, certain trimethoxy derivatives exhibited more selectivity, suggesting potential as lead molecules for further investigations into cancer treatment. These compounds also showed superior CA inhibitory activity compared to the reference compound acetazolamide, highlighting their potential in enzyme inhibition-based therapies (Kucukoglu et al., 2016).
Antimicrobial Applications
Another significant area of research is the antimicrobial potential of sulfonamide derivatives. Azab et al. (2013) embarked on synthesizing new heterocyclic compounds containing a sulfonamido moiety to explore their use as antibacterial agents. The study produced various pyran, pyridine, and pyridazine derivatives, with some showing high antibacterial activities, thereby indicating the potential of sulfonamide derivatives in combating bacterial infections (Azab et al., 2013).
Enzyme Inhibitory Potential in Neurodegenerative Diseases
Sulfonamide derivatives have also been explored for their potential in treating neurodegenerative diseases through enzyme inhibition. Ozgun et al. (2019) synthesized 4-(3-substitutedphenyl-5-polymethoxyphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase (AChE) enzyme. The study found that these compounds strongly inhibited both hCA I and II isoenzymes, as well as AChE, with low cytotoxicity and tumor selectivity, making them promising candidates for developing novel inhibitors for diseases like Alzheimer's (Ozgun et al., 2019).
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-22-11-12(9-20-22)17-14(18-4-5-19-17)10-21-27(23,24)13-2-3-15-16(8-13)26-7-6-25-15/h2-5,8-9,11,21H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRJVKSOOZYWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
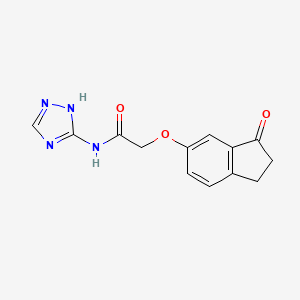
![(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2827386.png)
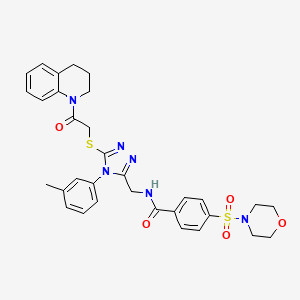
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2827389.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2827392.png)
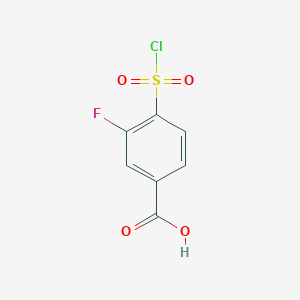

![N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2827397.png)
